Ecallantide is synthesized using recombinant DNA technology in the yeast Pichia pastoris. This method allows for the production of a small polypeptide with a molecular weight of approximately 7054 Daltons. The synthesis process involves several steps:
The molecular structure of ecallantide consists of a specific amino acid sequence that allows it to bind effectively to plasma kallikrein. The complete amino acid sequence includes 60 residues, with notable components being:
The three-dimensional structure enables ecallantide to fit into the active site of plasma kallikrein, effectively blocking its activity .
Ecallantide functions through a specific chemical reaction where it inhibits the activity of plasma kallikrein. The primary reaction involves:
Ecallantide binds to plasma kallikrein, preventing it from converting high molecular weight kininogen into bradykinin, a peptide that causes vasodilation and increased vascular permeability, leading to angioedema .
The mechanism of action of ecallantide involves competitive inhibition of plasma kallikrein. By binding to the active site of this enzyme, ecallantide effectively blocks its ability to cleave high molecular weight kininogen into bradykinin. This inhibition reduces bradykinin levels, thereby alleviating the symptoms associated with hereditary angioedema attacks.
Ecallantide is primarily used in clinical settings for the treatment of acute attacks of hereditary angioedema. Its specific mechanism allows for targeted therapy that can significantly reduce the severity and duration of attacks. Clinical trials have demonstrated its efficacy in improving patient outcomes during acute episodes, making it a valuable option in the therapeutic arsenal against hereditary angioedema .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: